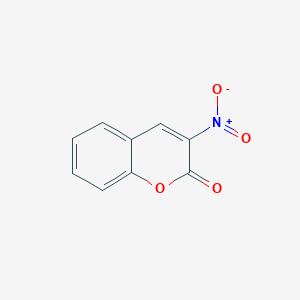

3-Nitrocoumarin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-9-7(10(12)13)5-6-3-1-2-4-8(6)14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCVPEZECJYZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384106 | |

| Record name | 3-nitrochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28448-04-6 | |

| Record name | 3-nitrochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Nitrocoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT6T82NTW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 3-Nitrocoumarin

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (3-NC), a potent and selective inhibitor of Phospholipase C-γ (PLC-γ).[1][2][3] The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, alongside relevant experimental methodologies.

Core Physicochemical Data

This compound (also known as 3-nitro-2H-chromen-2-one) is a coumarin derivative with the molecular formula C₉H₅NO₄ and a molecular weight of 191.14 g/mol .[2][4] Its chemical structure is characterized by a coumarin core with a nitro group substituted at the C3 position.

A summary of the key physicochemical properties for this compound and related isomers is presented below. It is important to note that specific values can vary between different isomers of nitrocoumarin.

| Property | Value for this compound | Value for 6-Nitrocoumarin | Value for 4-Hydroxy-3-nitrocoumarin |

| CAS Number | 28448-04-6[2][3] | 2725-81-7[5] | 20261-31-8[6] |

| Molecular Formula | C₉H₅NO₄[4] | C₉H₅NO₄[5] | C₉H₅NO₅[6] |

| Molecular Weight | 191.14 g/mol [4] | 191.14 g/mol [5] | 207.14 g/mol [6] |

| Appearance | Light yellow to yellow solid[7] | White to off-white crystalline powder[5] | - |

| Melting Point | - | 186 °C[5][8] | 172 °C (decomposes)[9] |

| Boiling Point | - | 394.3 °C at 760 mmHg[5] | 288.4 °C at 760 mmHg[9] |

| Density | - | 1.482 g/cm³[5] | 1.63 g/cm³[9] |

| pKa (Predicted) | - | - | 4.50 ± 1.00[9] |

The solubility of this compound is a critical parameter for its use in biological assays and formulation development. It exhibits high solubility in dimethyl sulfoxide (DMSO).

| Solvent | Solubility | Notes |

| DMSO | ≥ 100 mg/mL (523.18 mM)[1][10] | Hygroscopic DMSO can significantly impact solubility; use newly opened solvent.[7] |

| DMSO | 90 mg/mL (470.86 mM)[3] | Sonication is recommended to aid dissolution.[3] |

To enhance solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[1][2] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[2][7]

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Complete and unambiguous assignment of ¹H and ¹³C NMR spectra is crucial for structural verification. This is typically achieved using a combination of 1D and 2D NMR experiments, including COSY, NOESY, HSQC, and HMBC.[11][12] For a series of related 4-arylamino-3-nitrocoumarin derivatives, the characteristic proton signal for the N-H group appears as a broad singlet around 10.07 ppm in DMSO-d₆.[12]

IR spectroscopy helps in identifying the key functional groups within the molecule. For a related derivative, 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, characteristic absorption bands include:

-

N-H stretching: 3284 cm⁻¹[11]

-

C=O stretching (lactone): 1733 cm⁻¹[11]

-

NO₂ stretching: 1526 and 1324 cm⁻¹[11]

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be employed for quantitative analysis and pKa determination.[13][14] The absorption spectra are typically calculated using time-dependent density functional theory (TD-DFT) for theoretical confirmation.[15][16]

Experimental Protocols & Methodologies

Several methods exist for the synthesis of nitrocoumarins, primarily involving the nitration of a coumarin precursor.

General Protocol for Nitration of a Coumarin Derivative: [17][18]

-

Dissolution: Dissolve the starting coumarin material (e.g., 4-hydroxycoumarin) in a suitable solvent such as glacial acetic acid.[17][19]

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[18][20]

-

Addition: Add the nitrating mixture dropwise to the cooled coumarin solution while maintaining the temperature between 0-5 °C. The reaction temperature and time are critical factors in determining the resulting isomer.[17][18]

-

Reaction: Stir the resulting solution at low temperature. Reaction times can vary from a few hours to overnight.

-

Quenching: Upon completion, pour the reaction mixture over ice to precipitate the crude product.

-

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified nitrocoumarin derivative.

A one-pot, metal-free synthesis of 3-nitrocoumarins from aryl alkynoates using tert-butyl nitrite (TBN) as the sole reagent has also been reported.[21]

The characterization of physicochemical properties relies on a suite of standard analytical techniques.[22]

-

Spectroscopy (NMR, IR, UV-Vis): Used for chemical structure determination and confirmation.[22]

-

Chromatography (HPLC, GC): Employed to assess purity and stability.[22]

-

Mass Spectrometry (MS): Analyzes molecular weight and provides structural information.[22][23]

-

pKa Determination: Can be determined experimentally using UV-Vis spectrophotometry by measuring absorbance changes across a range of pH values.[14]

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

This compound is a known inhibitor of the Phospholipase C-γ (PLC-γ) signaling pathway, which plays a role in various cellular processes by affecting calcium signaling.[7]

Caption: Inhibition of the PLC-γ pathway by this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | Phospholipase | TargetMol [targetmol.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 6-Nitrocoumarin-2725-81-7|Tengarden Inc. [tengarden.com]

- 6. 4-Hydroxy-3-nitrocoumarin | C9H5NO5 | CID 54682640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 6-nitrocoumarin CAS#: 2725-81-7 [m.chemicalbook.com]

- 9. 4-HYDROXY-3-NITROCOUMARIN|lookchem [lookchem.com]

- 10. glpbio.com [glpbio.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijcrar.com [ijcrar.com]

- 16. researchgate.net [researchgate.net]

- 17. chemmethod.com [chemmethod.com]

- 18. iscientific.org [iscientific.org]

- 19. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 21. 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]

- 23. mdpi.com [mdpi.com]

3-Nitrocoumarin mechanism of action as a phospholipase C inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrocoumarin has been identified as a potent inhibitor of phospholipase C (PLC), a critical enzyme in cellular signal transduction. By blocking the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), this compound effectively curtails the generation of the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), thereby modulating intracellular calcium signaling and protein kinase C (PKC) activation. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a PLC inhibitor, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. While the primary research has focused on fungal PLCs, the information presented herein serves as a foundational resource for further investigation into its effects on mammalian PLC isozymes and its potential as a pharmacological tool or therapeutic lead.

Introduction to Phospholipase C and the Role of this compound

Phospholipase C (PLC) enzymes are a family of intracellular and membrane-associated enzymes that play a crucial role in signal transduction.[1] They catalyze the hydrolysis of the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+).[2] DAG remains in the plasma membrane where it activates protein kinase C (PKC).[2] This signaling cascade is fundamental to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and secretion.

There are several isozymes of PLC in mammals, categorized into six families: β, γ, δ, ε, ζ, and η.[1] These isozymes are activated by a variety of upstream signals, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2] Given their central role in cellular signaling, dysregulation of PLC activity has been implicated in various diseases, making them attractive targets for drug development.

This compound is a small molecule that has been identified as an inhibitor of PLC.[3] Its inhibitory action blocks the generation of IP3, thereby interfering with the downstream calcium signaling pathway.[4] This property makes this compound a valuable tool for studying PLC-mediated cellular events.

Quantitative Data on PLC Inhibition by this compound

The publicly available quantitative data on the inhibitory activity of this compound against PLC is primarily focused on fungal enzymes. To date, detailed kinetic studies and IC50 values against a comprehensive panel of mammalian PLC isozymes are not widely reported in the peer-reviewed literature.

| Enzyme/Organism | Assay Type | IC50 | Reference |

| Phospholipase C (Plc1) | in vitro enzyme assay | 57 nM | [3] |

| Saccharomyces cerevisiae | |||

| Phospholipase C | in vitro enzyme assay | 10 µg/mL | [4] |

| Neurospora crassa |

Note: The lack of extensive data on mammalian PLC isozymes represents a significant knowledge gap and an area for future research.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of phospholipase C activity. By binding to the enzyme, it prevents the catalytic hydrolysis of PIP2. This leads to a reduction in the intracellular levels of IP3 and DAG, the two key second messengers produced by PLC. The consequence of reduced IP3 is the attenuation of calcium release from the endoplasmic reticulum, a hallmark of PLC activation.[4]

The precise kinetic mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by this compound has not been definitively established in the available literature. Similarly, the specific binding site of this compound on the PLC enzyme remains to be elucidated. Further biochemical and structural studies are required to fully characterize the molecular interactions between this compound and its target.

Experimental Protocols

The following is a detailed, generalized protocol for an in vitro phospholipase C inhibition assay, based on methods commonly used in the field. This protocol is suitable for determining the IC50 of inhibitors such as this compound.

In Vitro Phospholipase C Inhibition Assay using Radiolabeled Substrate

1. Principle:

This assay measures the activity of PLC by quantifying the amount of radiolabeled inositol 1,4,5-trisphosphate ([³H]IP3) produced from the hydrolysis of its substrate, phosphatidylinositol 4,5-bisphosphate ([³H]PIP2). The inhibition of PLC by a compound is determined by measuring the reduction in [³H]IP3 formation in the presence of the inhibitor.

2. Materials:

-

Purified recombinant phospholipase C (e.g., human PLCγ1)

-

[³H]Phosphatidylinositol 4,5-bisphosphate ([³H]PIP2)

-

Unlabeled phosphatidylinositol 4,5-bisphosphate (PIP2)

-

Phosphatidylserine (PS)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 70 mM KCl, 3 mM CaCl₂, 3 mM EGTA, 2 mM DTT, and 0.04 mg/ml fatty acid-free BSA.[5]

-

This compound (or other test inhibitor) dissolved in DMSO

-

Quench Solution: 10% (v/v) trichloroacetic acid (TCA)

-

Dowex AG1-X8 resin (formate form)

-

Wash Buffer: 1 M ammonium formate / 0.1 M formic acid

-

Elution Buffer: 2 M ammonium formate

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Liquid scintillation counter

3. Procedure:

-

Substrate Preparation:

-

Prepare mixed micelles or liposomes containing [³H]PIP2 and unlabeled PIP2, along with phosphatidylserine. A typical molar ratio is 1:10:20 ([³H]PIP2:PIP2:PS).

-

The lipids are dried under a stream of nitrogen and then resuspended in the assay buffer by sonication or vortexing to form vesicles.

-

-

Enzyme and Inhibitor Preparation:

-

Dilute the purified PLC enzyme to the desired concentration in ice-cold assay buffer.

-

Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the assay buffer, the diluted this compound solution (or DMSO for control), and the diluted PLC enzyme.

-

Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.

-

Initiate the reaction by adding the prepared substrate vesicles.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Quenching and Product Separation:

-

Stop the reaction by adding the cold quench solution (10% TCA).

-

Add a carrier protein (e.g., BSA) to aid in the precipitation of lipids and proteins.

-

Centrifuge the tubes to pellet the precipitated material.

-

The supernatant, containing the soluble [³H]IP3, is collected.

-

Apply the supernatant to a Dowex AG1-X8 column to separate the [³H]IP3 from other inositol phosphates and unreacted substrate.

-

Wash the column with the wash buffer.

-

Elute the [³H]IP3 with the elution buffer.

-

-

Quantification:

-

Add the eluted fraction to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

4. Data Analysis:

-

Calculate the percentage of PLC activity for each inhibitor concentration relative to the control (DMSO).

-

Plot the percentage of activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams, generated using the DOT language, illustrate the phospholipase C signaling pathway and a typical experimental workflow for inhibitor screening.

Caption: PLC signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for a PLC inhibition assay.

Conclusion and Future Directions

This compound is a valuable tool for the study of phospholipase C-mediated signaling pathways, with potent inhibitory activity demonstrated against fungal PLCs. Its mechanism of action involves the direct inhibition of the enzyme, leading to a blockage in the production of IP3 and subsequent calcium signaling. However, a comprehensive understanding of its effects on mammalian PLC isozymes is currently lacking.

Future research should focus on:

-

Isozyme Selectivity: Determining the IC50 and Ki values of this compound against a panel of human PLC isozymes (β, γ, δ, ε, ζ, and η) to understand its selectivity profile.

-

Kinetic Characterization: Elucidating the kinetic mechanism of inhibition (competitive, non-competitive, etc.) for different PLC isozymes.

-

Structural Biology: Solving the co-crystal structure of this compound bound to a PLC enzyme to identify its binding site and guide the design of more potent and selective inhibitors.

-

Cellular and In Vivo Studies: Investigating the effects of this compound in various cell-based models and in vivo to validate its mechanism of action and explore its therapeutic potential.

Addressing these research gaps will not only provide a more complete picture of this compound's pharmacological profile but also contribute to the development of novel modulators of PLC signaling for therapeutic applications.

References

- 1. Phospholipase C - Wikipedia [en.wikipedia.org]

- 2. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is an efficient inhibitor of budding yeast phospholipase-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 3-Nitrocoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone compounds ubiquitous in nature, have long been a subject of intense scientific scrutiny due to their broad spectrum of pharmacological properties. The introduction of a nitro group at the C3 position of the coumarin scaffold gives rise to 3-nitrocoumarin derivatives, a chemical class that has demonstrated significant and diverse biological activities. This structural modification often enhances the potency and modulates the mechanism of action, making these derivatives promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the principal biological activities of this compound derivatives, including their anticancer, antimicrobial, and enzyme-inhibitory effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows to support further research and development in this field.

Anticancer Activity

This compound derivatives have emerged as potent cytotoxic agents against various cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Several studies have highlighted the antiproliferative effects of this class of compounds. For instance, certain 4-arylamino-3-nitrocoumarin analogues have been found to target the DNA-Topoisomerase I complex, a critical enzyme in DNA replication, thereby leading to cell death.[1] A specific thiazolidinylidene derivative from this series demonstrated a half-maximal inhibitory concentration (IC50) of 21 μM against the KB-3-1 human cervix carcinoma cell line. Another study on 3-(4-nitrophenyl)coumarin derivatives revealed that a compound bearing acetoxy groups at the C7 and C8 positions exhibited a half-maximal cytotoxic concentration (CC50) of 18.2 µM against PC-3 human prostate cancer cells.[2] Furthermore, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one has been shown to induce cytotoxicity in colon cancer cells by up-regulating the expression of pro-apoptotic proteins like BAX.[3]

The collective evidence points to the this compound scaffold as a valuable template for the design of novel anticancer agents. The key is to understand the structure-activity relationships that govern their potency and selectivity against different cancer types.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference(s) |

| 3-(4-nitrophenyl)coumarin derivative (3a) | PC-3 (Prostate) | CC50 | 18.2 | [2] |

| 4-Arylamino-3-nitrocoumarin derivative | KB-3-1 (Cervix) | IC50 | 21 | [1] |

| Tacrine-coumarin hybrid (7b) | A549 (Lung) | IC50 | 21.22 | [2] |

| Tacrine-coumarin hybrid (7a) | A549 (Lung) | IC50 | 27.04 | [2] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. This compound derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

The presence and position of the nitro group on the coumarin ring system appear to be crucial for antibacterial efficacy. A study of 3-arylcoumarins demonstrated that derivatives with a nitro group at the C6 position of the coumarin moiety were active against Staphylococcus aureus, with zones of inhibition ranging from 14 to 32 mm.[4] In this series, a derivative with a nitro group at the C6 position and a methyl group on the C3-aryl ring showed a minimum inhibitory concentration (MIC) of 32 µg/mL.[4][5] Another series of 3-aryl-6-nitrocoumarins showed that a compound with a meta-nitro substituent on the 3-aryl ring was more potent (MIC = 32 µg/mL) against S. aureus than its para-substituted counterpart (MIC = 128 µg/mL).[4] These findings underscore the importance of the substitution pattern in optimizing antibacterial activity.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Microbial Strain | Activity Metric | Value | Reference(s) |

| 3-(m-Nitrophenyl)-6-nitrocoumarin | Staphylococcus aureus | MIC | 32 µg/mL | [4] |

| 3-(p-Nitrophenyl)-6-nitrocoumarin | Staphylococcus aureus | MIC | 128 µg/mL | [4] |

| 3-(p-Bromophenyl)-6-nitrocoumarin | Staphylococcus aureus | MIC | 256 µg/mL | [4][5] |

| 3-(p-Methylphenyl)-6-nitrocoumarin | Staphylococcus aureus | MIC | 32 µg/mL | [4] |

| 6-Nitrocoumarin Derivatives | Staphylococcus aureus | Zone of Inhibition | 14 - 32 mm | [4] |

Enzyme Inhibition

Beyond direct cytotoxicity and antimicrobial action, this compound derivatives are notable for their ability to selectively inhibit specific enzymes, implicating them in various therapeutic areas.

Phospholipase C (PLC) Inhibition

One of the most well-documented activities of the parent compound, this compound, is its potent inhibition of Phospholipase C (PLC).[6][7][8][9][10] PLC is a crucial enzyme in cellular signaling that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a fundamental process in cellular communication. By inhibiting PLC, this compound effectively blocks this signaling cascade. It has been shown to be a powerful in vitro inhibitor of yeast Plc1 protein with an IC50 value of just 57 nM.[6] This specific mechanism makes this compound a valuable tool for studying PLC-dependent pathways and a potential lead for developing drugs targeting diseases with aberrant PLC activity.

Other Enzyme Targets

The inhibitory profile of coumarins extends to other enzyme families, although specific data for 3-nitro derivatives are less abundant.

-

Carbonic Anhydrases (CAs): Coumarins are known to act as prodrug inhibitors of CAs, enzymes involved in pH regulation and linked to diseases like cancer and glaucoma. The coumarin lactone ring is hydrolyzed by the esterase activity of CA, and the resulting 2-hydroxy-cinnamic acid binds to the active site.

-

Topoisomerases: As mentioned in the anticancer section, certain this compound derivatives can inhibit topoisomerases, interfering with DNA metabolism and leading to cancer cell death.[1][11]

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

| Compound | Enzyme Target | Activity Metric | Value | Reference(s) |

| This compound | Yeast Phospholipase C (Plc1) | IC50 | 57 nM | [6] |

Note: The Ki (inhibition constant) provides a more absolute measure of inhibitor potency than IC50, as IC50 values can be dependent on experimental conditions like substrate concentration. The Cheng-Prusoff equation can be used to convert IC50 to Ki under specific conditions.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the study of this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. These formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and untreated cells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Formazan Formation: Return the plate to the incubator for 2-4 hours. The formation of purple precipitate should be visible under a microscope.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Agar Disk Diffusion)

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to specific antimicrobial agents.[16][17][18][19][20]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear circular zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Protocol:

-

Inoculum Preparation: Aseptically pick several isolated colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[16]

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[18] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[19]

-

Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart from center to center.[19]

-

Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper. The size of the zone indicates the susceptibility of the bacterium to the compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This is a highly accurate method to measure the catalytic activity and inhibition of carbonic anhydrase.[21][22][23][24][25]

Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which causes a change in pH. This pH change is monitored in real-time using a pH indicator (like Phenol Red) in a stopped-flow spectrophotometer. The initial rate of the reaction is measured, and the inhibition constant (Ki) is determined by assessing how this rate changes in the presence of different concentrations of the inhibitor.

Protocol:

-

Reagent Preparation: Prepare a buffered solution (e.g., Tris buffer) containing a pH indicator and the desired concentration of the purified CA enzyme isoform. Prepare a separate CO2-saturated water solution by bubbling CO2 gas into ice-cold water.

-

Stopped-Flow Instrument Setup: The two solutions (enzyme and CO2-saturated water) are loaded into separate syringes of the stopped-flow instrument, which is temperature-controlled (often at 25°C).

-

Reaction Initiation and Measurement: The instrument rapidly mixes the contents of the two syringes, initiating the CO2 hydration reaction. The change in absorbance of the pH indicator is recorded over a short time frame (milliseconds to seconds).

-

Inhibition Assay: To measure inhibition, the enzyme is pre-incubated with various concentrations of the this compound derivative before being mixed with the CO2 solution.

-

Data Analysis: The initial rates of the reaction are calculated from the absorbance curves. These rates are then plotted against the inhibitor concentration to determine the IC50 value. The IC50 can be further converted to the Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO2) concentration and the enzyme's Michaelis-Menten constant (Km).

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and potent class of biologically active molecules. The evidence clearly demonstrates their significant potential as anticancer, antimicrobial, and enzyme-inhibitory agents. Their ability to induce apoptosis in cancer cells, inhibit the growth of pathogenic bacteria, and selectively modulate key signaling enzymes like Phospholipase C highlights the value of the this compound scaffold in medicinal chemistry.

Future research should focus on several key areas. Firstly, expanding the library of derivatives through targeted synthesis will allow for a more detailed exploration of structure-activity relationships, potentially leading to compounds with enhanced potency and selectivity. Secondly, a deeper investigation into the mechanisms of action, particularly for anticancer and antimicrobial effects, is crucial for rational drug design. Finally, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of the most promising lead compounds. Continued interdisciplinary efforts in this field hold the promise of translating these fascinating molecules into next-generation therapeutic agents.

References

- 1. Tacrine-Coumarin Derivatives as Topoisomerase Inhibitors with Antitumor Effects on A549 Human Lung Carcinoma Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound is an efficient inhibitor of budding yeast phospholipase-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRP-independent inhibition of the phospholipase C pathway by natural sensory ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tacrine-Coumarin Derivatives as Topoisomerase Inhibitors with Antitumor Effects on A549 Human Lung Carcinoma Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 13. mdpi.com [mdpi.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. asm.org [asm.org]

- 20. scribd.com [scribd.com]

- 21. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]

- 22. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assay: Inhibition of human carbonic anhydrase 2 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227474) - ChEMBL [ebi.ac.uk]

- 25. a-colorimetric-co2-hydration-assay-for-facile-accurate-and-precise-determination-of-carbonic-anhydrase-activity - Ask this paper | Bohrium [bohrium.com]

Spectroscopic and Synthetic Profile of 3-Nitrocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-nitrocoumarin, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.79 | s | - | H-4 |

| 7.86 | dd | 7.9, 1.6 | H-5 |

| 7.78 | ddd | 8.6, 7.3, 1.6 | H-7 |

| 7.52 | d | 8.6 | H-8 |

| 7.48 | t | 7.6 | H-6 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.1 | C-2 |

| 154.7 | C-8a |

| 141.4 | C-4 |

| 135.5 | C-7 |

| 131.7 | C-3 |

| 129.8 | C-5 |

| 125.6 | C-6 |

| 119.5 | C-4a |

| 117.1 | C-8 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1745 | Strong | C=O (Lactone) |

| 1610, 1580 | Medium | C=C (Aromatic) |

| 1535 | Strong | NO₂ (Asymmetric stretch) |

| 1340 | Strong | NO₂ (Symmetric stretch) |

| 1250 | Strong | C-O-C (Ester) |

| 760 | Strong | C-H (Ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 191 | 100 | [M]⁺ (Molecular Ion) |

| 161 | 40 | [M - NO]⁺ |

| 145 | 35 | [M - NO₂]⁺ |

| 117 | 60 | [M - NO₂ - CO]⁺ |

| 89 | 55 | [M - NO₂ - 2CO]⁺ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nitration of coumarin.

Materials:

-

Coumarin

-

Fuming Nitric Acid

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Ice

Procedure:

-

A solution of coumarin in acetic anhydride is prepared.

-

The solution is cooled in an ice bath.

-

A mixture of fuming nitric acid and glacial acetic acid is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at a low temperature for several hours.

-

The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Analysis

The following are generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

The NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

Data processing involves Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

-

The FTIR spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavenumbers.

Mass Spectrometry (MS):

-

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The logical flow of characterizing a synthesized compound like this compound using various spectroscopic methods is illustrated below.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The Discovery and In-Depth Technical History of 3-Nitrocoumarin: A Guide for Researchers

An exploration into the synthesis, physicochemical properties, and biological significance of 3-Nitrocoumarin, a potent signaling inhibitor and versatile chemical intermediate.

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data relating to this compound. Designed for researchers, scientists, and professionals in drug development, this document details the evolution of its synthesis, its crucial role as a selective inhibitor of Phospholipase C (PLC), and its applications as a precursor in the synthesis of complex bioactive molecules.

Discovery and Historical Synthesis

The history of this compound is intrinsically linked to the broader history of coumarin chemistry. The first synthesis of the parent coumarin ring was achieved by William Henry Perkin in 1868 through the reaction that now bears his name, the Perkin reaction. This foundational discovery paved the way for the exploration of a vast array of coumarin derivatives.

While a definitive first synthesis of this compound is not easily pinpointed in seminal literature, its preparation is a logical extension of established nitration techniques applied to the coumarin scaffold. Early methods for the synthesis of nitrocoumarins often involved the direct nitration of a pre-formed coumarin ring or the use of nitro-substituted starting materials in classical coumarin syntheses like the Perkin or Pechmann reactions.

A common and historically significant approach to obtaining 3-nitro-substituted coumarins involves the nitration of 4-hydroxycoumarin. This reaction, typically carried out using a mixture of nitric acid and a strong acid like sulfuric or acetic acid, yields 4-hydroxy-3-nitrocoumarin, a key intermediate that can be further modified.

Modern Synthetic Methodologies

In recent years, more refined and efficient methods for the synthesis of this compound and its derivatives have been developed, offering advantages in terms of yield, selectivity, and milder reaction conditions.

One notable modern approach is a one-pot, metal-free synthesis from aryl alkynoates using tert-butyl nitrite (TBN) as the sole reagent. This method proceeds via a radical-triggered nitrative cyclization in a cascaded manner.[1]

Another key strategy involves the nitration of 4-hydroxycoumarin with a mixture of glacial acetic acid and concentrated nitric acid to produce 4-hydroxy-3-nitrocoumarin.[2] This intermediate is then used to synthesize a variety of other compounds, including 4-chloro-3-nitrocoumarin, a versatile precursor for further functionalization.

The following diagram illustrates a general workflow for the synthesis of this compound derivatives starting from 4-hydroxycoumarin.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 28448-04-6 | [3] |

| Molecular Formula | C₉H₅NO₄ | [3] |

| Molecular Weight | 191.14 g/mol | [3] |

| Appearance | Pale yellow solid | |

| Melting Point | 172 °C (decomposes) |

Table 2: Spectroscopic Data for this compound and its Derivatives

| Data Type | Key Features | Reference |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The chemical shifts are influenced by the substitution pattern on the coumarin ring. | [4][5] |

| ¹³C NMR | The carbonyl carbon of the lactone typically resonates around 160 ppm. Aromatic carbons appear in the range of 115-155 ppm. | [4] |

| IR (Infrared) | Characteristic peaks include strong C=O stretching of the lactone (around 1730 cm⁻¹), and asymmetric and symmetric stretching of the NO₂ group (around 1530 and 1340 cm⁻¹, respectively). | [4] |

| Mass Spec. | The molecular ion peak is observed, with fragmentation patterns often involving the loss of CO and NO₂. |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of Phospholipase C (PLC), a crucial enzyme in cellular signaling pathways.[6] Specifically, it has been shown to be a powerful inhibitor of the yeast Plc1 protein with an IC₅₀ of 57 nM.[6]

The Phospholipase C (PLC) Signaling Pathway

PLC enzymes cleave the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). This cascade regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

The diagram below illustrates the canonical PLC signaling pathway and the point of inhibition by this compound.

Antibacterial Activity

Derivatives of this compound have also demonstrated notable antibacterial activity. For instance, certain amino/nitro substituted 3-arylcoumarins have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) for some of these compounds are presented in the table below.

Table 3: Antibacterial Activity of Selected 3-Arylcoumarin Derivatives

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |

| 3-(3'-Nitrophenyl)-6-nitrocoumarin | - | - | [1] |

| 3-(3'-Aminophenyl)-6-aminocoumarin | - | - | [1] |

Note: Specific MIC values for the parent this compound were not available in the reviewed literature. The table highlights the antibacterial potential of the broader class of nitro-substituted coumarins.

Experimental Protocols

General Protocol for the Nitration of a Substituted Coumarin

This protocol is a representative example for the nitration of a hydroxy-substituted coumarin, a common method to introduce the nitro group at the 3-position.

Materials:

-

Substituted 4-hydroxycoumarin

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid (CH₃COOH) or Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve the substituted 4-hydroxycoumarin in glacial acetic acid or concentrated sulfuric acid in a flask, with stirring, in an ice bath to maintain a low temperature (0-5 °C).

-

Slowly add a pre-cooled mixture of concentrated nitric acid and the corresponding acid (acetic or sulfuric) dropwise to the coumarin solution while maintaining the low temperature and continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period (e.g., several hours to overnight).

-

Pour the reaction mixture onto crushed ice to precipitate the crude nitro-substituted coumarin.

-

Collect the precipitate by filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure nitrocoumarin derivative.

The following diagram outlines the key steps in this experimental workflow.

Assay for Phospholipase C (PLC) Activity Inhibition

This is a general protocol for determining the inhibitory effect of a compound like this compound on PLC activity, often using a radiolabeled substrate.

Materials:

-

Purified PLC enzyme

-

Radiolabeled substrate (e.g., [³H]phosphatidylinositol 4,5-bisphosphate, [³H]PIP₂)

-

Lipid vesicles (liposomes)

-

Assay buffer

-

This compound stock solution (in a suitable solvent like DMSO)

-

Scintillation counter and vials

-

Quenching solution (e.g., a mixture of chloroform, methanol, and HCl)

Procedure:

-

Prepare lipid vesicles containing the radiolabeled substrate, [³H]PIP₂.

-

In a reaction tube, combine the assay buffer, purified PLC enzyme, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the reaction by adding the [³H]PIP₂-containing vesicles.

-

Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37 °C).

-

Terminate the reaction by adding a quenching solution.

-

Separate the aqueous phase (containing the radiolabeled product, [³H]IP₃) from the organic phase (containing the unreacted substrate).

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion and Future Directions

This compound stands as a molecule of significant interest due to its historical roots in classical organic synthesis and its contemporary relevance as a potent biological tool. Its role as a selective inhibitor of Phospholipase C provides a valuable probe for dissecting cellular signaling pathways and presents a potential scaffold for the development of therapeutic agents targeting diseases where PLC activity is dysregulated. Furthermore, the versatile chemistry of the nitrocoumarin core continues to be exploited in the synthesis of novel heterocyclic compounds with a wide range of biological activities. Future research will likely focus on elucidating the precise molecular interactions between this compound and its biological targets, optimizing its inhibitory activity and selectivity for different PLC isozymes, and expanding its synthetic utility in the creation of next-generation pharmaceuticals.

References

- 1. 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound is an efficient inhibitor of budding yeast phospholipase-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase C - Wikipedia [en.wikipedia.org]

3-Nitrocoumarin as a Potent In Vitro Inhibitor of Phospholipase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrocoumarin is a synthetic derivative of coumarin that has emerged as a significant subject of study in the field of enzyme inhibition. This technical guide provides an in-depth overview of the in vitro studies on the enzymatic inhibition properties of this compound, with a primary focus on its effects on Phospholipase C (PLC). This document consolidates available quantitative data, details experimental methodologies, and presents visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers and professionals in drug development.

Core Focus: Inhibition of Phospholipase C

In vitro studies have identified this compound as a potent and selective inhibitor of Phospholipase C (PLC), a crucial class of enzymes involved in cellular signaling pathways.[1][2][3] Specifically, it has been characterized as an inhibitor of the gamma isoform, PLCγ.[3] The inhibitory action of this compound on PLC disrupts the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), thereby modulating intracellular calcium signaling.

Quantitative Inhibition Data

The inhibitory potency of this compound against Phospholipase C has been quantified in several in vitro studies. The available data, primarily presented as IC50 values, are summarized in the table below.

| Enzyme Target | Organism | IC50 Value | Reference |

| Phospholipase C (Plc1 protein) | Saccharomyces cerevisiae (budding yeast) | 57 nM | [1][2] |

| Phospholipase C | Neurospora crassa | 10 µg/mL |

Note: Further details on the kinetic parameters, such as the inhibition constant (Ki) and the precise mechanism of inhibition (e.g., competitive, non-competitive), are not extensively documented in the currently available literature.

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's IC50 against PLC are not fully elaborated in the public domain, a general methodology can be inferred from standard in vitro PLC inhibition assays. A commonly employed method involves a fluorogenic substrate to measure enzyme activity.

General Protocol for In Vitro PLC Inhibition Assay

This protocol outlines a general workflow for assessing the inhibitory effect of a compound like this compound on PLC activity in vitro.

1. Reagents and Materials:

-

Purified Phospholipase C enzyme (e.g., PLCγ)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorogenic PLC substrate (e.g., a synthetic substrate that releases a fluorescent molecule upon cleavage by PLC)

-

Assay buffer (specific composition depends on the enzyme and assay requirements, but typically includes a buffering agent like Tris-HCl, and may contain Ca²⁺ ions, which are often required for PLC activity)

-

96-well or 384-well microplates (black, for fluorescence assays)

-

Plate reader capable of fluorescence detection

2. Experimental Procedure:

-

Enzyme Preparation: Prepare a working solution of the purified PLC enzyme in the assay buffer to the desired final concentration.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-induced effects on enzyme activity.

-

Assay Setup:

-

To the wells of the microplate, add the assay buffer.

-

Add the this compound dilutions to the respective wells.

-

Include control wells:

-

Positive control: Enzyme without any inhibitor.

-

Negative control: Assay buffer and substrate without the enzyme.

-

Vehicle control: Enzyme with the same concentration of solvent (e.g., DMSO) as the inhibitor wells.

-

-

-

Enzyme-Inhibitor Pre-incubation: Add the purified PLC enzyme to all wells except the negative control. Incubate the plate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Signal Detection: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The readings should be taken at regular intervals.

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Normalize the reaction rates of the inhibitor-treated wells to the rate of the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

-

Visualizing the Core Concepts

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Caption: The inhibitory effect of this compound on the Phospholipase C signaling pathway.

Caption: A generalized experimental workflow for determining the IC50 of this compound.

Conclusion

This compound stands out as a potent in vitro inhibitor of Phospholipase C, with notable activity against both yeast and mammalian forms of the enzyme. The quantitative data, though currently limited to IC50 values, underscores its potential as a valuable tool for studying PLC-mediated signaling pathways and as a lead compound in drug discovery efforts. The provided general experimental protocol offers a foundational approach for further investigation into its inhibitory characteristics. Future research focusing on detailed kinetic studies to elucidate the precise mechanism of inhibition will be crucial for a more complete understanding of this compound's interaction with Phospholipase C and for advancing its potential therapeutic applications.

References

Unlocking the Antibacterial Potential of 3-Arylcoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the relentless search for novel antimicrobial agents, 3-arylcoumarins, a class of organic compounds of both natural and synthetic origin, have emerged as a promising scaffold. Their unique structural features and demonstrated efficacy against a range of bacterial pathogens, including multi-drug resistant strains, have positioned them as a focal point for intensive research and development. This technical guide provides a comprehensive overview of the antibacterial properties of 3-arylcoumarins, detailing their activity, mechanisms of action, and the experimental protocols crucial for their evaluation.

Antibacterial Activity of 3-Arylcoumarin Derivatives

The antibacterial potency of 3-arylcoumarins is significantly influenced by the nature and position of substituents on both the coumarin nucleus and the 3-aryl ring. Extensive research has quantified this activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the key quantitative data from various studies, primarily focusing on Minimum Inhibitory Concentration (MIC) and zone of inhibition measurements.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Arylcoumarins against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-(3′-methylphenyl)-6-nitrocoumarin | Staphylococcus aureus | 8 | [1] |

| 5,7-Dihydroxy-3-phenylcoumarin | Staphylococcus aureus | 11 | [1][2] |

| Bacillus cereus | 11 | [1][2] | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 22 | [1][2] | |

| Listeria monocytogenes | 44 | [1][2] | |

| 6-Nitro-3-arylcoumarin derivatives | Staphylococcus aureus | 14-32 (inhibition zone in mm) | [3] |

| DFC5 | Aerobic bacteria | 1.23-2.60 | [4] |

Table 2: Minimum Inhibitory Concentration (MIC) of 3-Arylcoumarins against Gram-Negative Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Amino/nitro substituted 3-arylcoumarins | Escherichia coli | Generally inactive | [3] |

| Hydroxy-3-arylcoumarins | Gram-negative strains | >350-500 | [1] |

Note: The data clearly indicates that 3-arylcoumarins generally exhibit greater potency against Gram-positive bacteria. The reduced susceptibility of Gram-negative bacteria is often attributed to their outer membrane, which acts as an effective permeability barrier.[1][2]

Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of coumarin-based compounds, including 3-arylcoumarins, involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial agents.[5][6]

-

DNA Gyrase (GyrB subunit): 3-Arylcoumarins are known to competitively inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[7] This inhibition prevents the negative supercoiling of bacterial DNA, a process crucial for DNA compaction and replication.

-

Topoisomerase IV (ParE subunit): Similar to their action on DNA gyrase, these compounds can also target the ParE subunit of topoisomerase IV, which is responsible for decatenating daughter chromosomes after replication.[8]

The inhibition of these essential enzymes leads to the disruption of DNA synthesis and repair, ultimately resulting in bacterial cell death. Molecular docking studies have further elucidated the potential binding modes of 3-arylcoumarins within the ATP-binding pockets of these enzymes, highlighting the importance of specific structural features for potent inhibition.[1][2]

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of antibacterial action of 3-arylcoumarins.

Key Experimental Protocols

Accurate and reproducible evaluation of the antibacterial properties of 3-arylcoumarins relies on standardized experimental protocols. This section provides detailed methodologies for the most common assays.

Synthesis of 3-Arylcoumarins via Perkin Reaction

The Perkin reaction is a classical and widely used method for the synthesis of 3-arylcoumarins.[9][10]

Caption: General workflow for the synthesis of 3-arylcoumarins via the Perkin reaction.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask, combine the desired salicylaldehyde derivative and phenylacetic acid derivative.

-

Reagent Addition: Add acetic anhydride and a base, such as triethylamine or potassium acetate.[1][11]

-

Reaction: Heat the mixture, typically at 120°C, and stir for several hours.[11] The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up. This usually involves pouring the mixture into water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure 3-arylcoumarin.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][12]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol:

-

Preparation of Compound Dilutions: Prepare a stock solution of the 3-arylcoumarin in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

-

Preparation of Bacterial Inoculum: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] Dilute this suspension in MHB to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14] Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.

Agar Disk Diffusion Test (Kirby-Bauer Method)

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[3][15]

Detailed Protocol:

-

Prepare Bacterial Lawn: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with a standardized bacterial suspension (0.5 McFarland).[13]

-

Apply Disks: Aseptically place paper disks impregnated with a known concentration of the 3-arylcoumarin onto the surface of the agar.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone is indicative of the antibacterial activity.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This in vitro assay directly measures the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.[7][16]

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and an ATP-containing buffer.

-

Add Inhibitor: Add varying concentrations of the 3-arylcoumarin to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

-

Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Conclusion and Future Directions

3-Arylcoumarins represent a versatile and promising class of antibacterial agents, particularly against Gram-positive pathogens. Their well-defined mechanism of action, targeting essential bacterial enzymes, provides a solid foundation for further drug development. The detailed experimental protocols outlined in this guide are essential for the continued exploration and optimization of this important scaffold.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To design and synthesize novel derivatives with enhanced potency, broader spectrum of activity, and improved pharmacokinetic properties.

-

Mechanism of Resistance: To understand how bacteria might develop resistance to 3-arylcoumarins and to devise strategies to circumvent it.

-

In Vivo Efficacy and Toxicity: To evaluate the therapeutic potential of lead compounds in animal models of infection and to assess their safety profiles.

By leveraging the knowledge and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of 3-arylcoumarins in the fight against infectious diseases.

References

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 4. protocols.io [protocols.io]

- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 6. [Bacterial type II topoisomerases as targets for antibacterial drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

- 9. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. hardydiagnostics.com [hardydiagnostics.com]

- 16. academic.oup.com [academic.oup.com]

Synthesis of 4-Arylamino-3-nitrocoumarin Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-arylamino-3-nitrocoumarin analogues, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic pathway and experimental workflow for clarity and reproducibility.

Core Synthesis Strategy

The principal synthetic route to 4-arylamino-3-nitrocoumarin analogues involves a nucleophilic substitution reaction. The key precursor, 4-chloro-3-nitrocoumarin, serves as an excellent electrophile.[3] This intermediate is typically synthesized from 4-hydroxycoumarin in a two-step process involving nitration followed by chlorination.[5] The final step is the condensation of 4-chloro-3-nitrocoumarin with a variety of arylamines or heteroarylamines in the presence of a base, such as triethylamine, to yield the desired 4-arylamino-3-nitrocoumarin derivatives.[2][5][6]

Experimental Protocols

This section provides a detailed methodology for the synthesis of 4-arylamino-3-nitrocoumarin analogues, based on established literature procedures.[2][5][7]

Synthesis of 4-Chloro-3-nitrocoumarin (Key Intermediate)

-

Nitration of 4-Hydroxycoumarin: 4-Hydroxycoumarin is nitrated using a mixture of nitric acid and a suitable solvent like glacial acetic acid to yield 4-hydroxy-3-nitrocoumarin.[5][7]

-

Chlorination of 4-Hydroxy-3-nitrocoumarin: The hydroxyl group of 4-hydroxy-3-nitrocoumarin is then replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst like dimethylformamide (DMF), to produce 4-chloro-3-nitrocoumarin.[5][6] The product is typically purified by recrystallization.

General Procedure for the Synthesis of 4-Arylamino-3-nitrocoumarin Analogues

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-chloro-3-nitrocoumarin (1 equivalent) and the desired arylamine (1 to 1.2 equivalents) are dissolved in a suitable solvent, such as ethyl acetate or ethanol.[2]

-

Addition of Base: Triethylamine (2 equivalents) is added to the mixture to act as a base and scavenge the hydrochloric acid formed during the reaction.[2][5]

-

Reaction Condition: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[5][7]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting crude product is then purified, commonly through recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) to afford the pure 4-arylamino-3-nitrocoumarin analogue.

References

- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Antimicrobial Activity of New 4-Heteroarylamino Coumarin Derivatives Containing Nitrogen and Sulfur as Heteroatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Metal-Free Synthesis of 3-Nitrocoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group at the C3 position of the coumarin ring often enhances or modifies these biological effects, making 3-nitrocoumarins valuable targets in drug discovery and development. Historically, the synthesis of coumarin derivatives has often relied on metal-catalyzed reactions. However, the demand for greener, more sustainable, and cost-effective synthetic routes has spurred the development of metal-free methodologies. These approaches not only circumvent the issues of metal contamination in the final products—a critical concern in the pharmaceutical industry—but also often offer milder reaction conditions and unique reactivity. This technical guide provides an in-depth overview of the core metal-free strategies for the synthesis of 3-nitrocoumarins, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Metal-Free Synthetic Strategies

Two primary metal-free strategies have emerged for the efficient synthesis of 3-nitrocoumarins: the nitrative cyclization of aryl alkynoates and organocatalytic condensation reactions.

Nitrative Cyclization of Aryl Alkynoates with tert-Butyl Nitrite (TBN)